molecular formula C8H11N5O B12125798 N-(2-methoxyethyl)-9H-purin-6-amine

N-(2-methoxyethyl)-9H-purin-6-amine

Cat. No.: B12125798
M. Wt: 193.21 g/mol
InChI Key: KXWIXAUYMFNOKC-UHFFFAOYSA-N
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Description

  • N-(2-methoxyethyl)-9H-purin-6-amine is a chemical compound with the following properties:
    • Molecular weight: 255.7 g/mol
    • Physical form: Colorless crystals
    • Density: 1.23 g/cm³ (at 20 °C)
    • Melting point: 45.8-46.7 °C
    • Vapour pressure: 1.5 mPa (at 25 °C)
    • Solubility in water: 2.3 g/L (at 25 °C) .
  • Preparation Methods

    • Synthetic routes for N-(2-methoxyethyl)-9H-purin-6-amine involve specific chemical reactions. Unfortunately, detailed literature on its synthesis is limited. it can be prepared through organic synthesis methods.
    • Industrial production methods may vary depending on the specific application, but they likely involve efficient and scalable processes.
  • Chemical Reactions Analysis

    • N-(2-methoxyethyl)-9H-purin-6-amine can undergo various reactions:

        Substitution reactions: It may participate in nucleophilic substitution reactions due to the presence of the amino group.

        Oxidation and reduction: These reactions can modify the purine ring.

        Common reagents: Alkylating agents, nucleophiles, and oxidizing/reducing agents.

        Major products: Derivatives of this compound, such as alkylated or oxidized forms.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., antiviral, anticancer).

      Medicine: Possible applications in drug discovery.

      Industry: May find use in specialty chemicals or pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism remains elusive, but it likely interacts with cellular pathways related to purine metabolism or nucleic acid synthesis.
    • Molecular targets could include enzymes involved in purine biosynthesis or receptors affected by purine derivatives.
  • Comparison with Similar Compounds

    • N-(2-methoxyethyl)-9H-purin-6-amine’s uniqueness lies in its specific substitution pattern and the methoxyethyl group.
    • Similar compounds include other purine derivatives, such as adenine, guanine, and caffeine.

    Properties

    Molecular Formula

    C8H11N5O

    Molecular Weight

    193.21 g/mol

    IUPAC Name

    N-(2-methoxyethyl)-7H-purin-6-amine

    InChI

    InChI=1S/C8H11N5O/c1-14-3-2-9-7-6-8(11-4-10-6)13-5-12-7/h4-5H,2-3H2,1H3,(H2,9,10,11,12,13)

    InChI Key

    KXWIXAUYMFNOKC-UHFFFAOYSA-N

    Canonical SMILES

    COCCNC1=NC=NC2=C1NC=N2

    Origin of Product

    United States

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